molecular formula C6H6N2O2 B027923 2-Aminonicotinic acid CAS No. 5345-47-1

2-Aminonicotinic acid

Cat. No. B027923
CAS RN: 5345-47-1
M. Wt: 138.12 g/mol
InChI Key: KPIVDNYJNOPGBE-UHFFFAOYSA-N
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Patent
US03965100

Procedure details

By substituting 2-amino-4-ethoxynicotinic acid (prepared by reaction of the 2-amino-4-hydroxynicotinic acid with ethyl bromide in accordance with the procedure of Yale and Pluscec, supra.) for the 2-aminonicotinic acid in Example 4, there is obtained the named compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:10]=[CH:9][CH:8]=[C:7](O)[C:3]=1[C:4]([OH:6])=[O:5].C(Br)C>>[NH2:1][C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C(=O)O)C(=CC=N1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=O)O)C=CC=N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.